molecular formula C13H25N3O8 B2600835 1-(4-Methylpiperazin-1-yl)butan-2-amine dioxalate CAS No. 2034352-39-9

1-(4-Methylpiperazin-1-yl)butan-2-amine dioxalate

Cat. No.: B2600835
CAS No.: 2034352-39-9
M. Wt: 351.356
InChI Key: SDTMSRMOPPTZKS-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)butan-2-amine dioxalate is a chemical compound with the molecular formula C9H21N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of 1-(4-Methylpiperazin-1-yl)butan-2-amine dioxalate typically involves the reaction of 4-methylpiperazine with butan-2-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The dioxalate salt is then formed by reacting the amine with oxalic acid. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-Methylpiperazin-1-yl)butan-2-amine dioxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups using appropriate reagents and conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)butan-2-amine dioxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)butan-2-amine dioxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Methylpiperazin-1-yl)butan-2-amine dioxalate can be compared with other similar compounds, such as:

    4-(4-Methylpiperazin-1-yl)butan-1-amine: This compound has a similar structure but differs in the position of the amine group.

    1-(4-Methylpiperazin-1-yl)butan-2-amine: The free base form of the compound without the dioxalate salt.

    N-Methylpiperazine derivatives: Compounds with variations in the piperazine ring structure and functional groups.

The uniqueness of this compound lies in its specific structure and the presence of the dioxalate salt, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3.2C2H2O4/c1-3-9(10)8-12-6-4-11(2)5-7-12;2*3-1(4)2(5)6/h9H,3-8,10H2,1-2H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTMSRMOPPTZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1CCN(CC1)C)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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